Cas no 887863-43-6 (3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide)

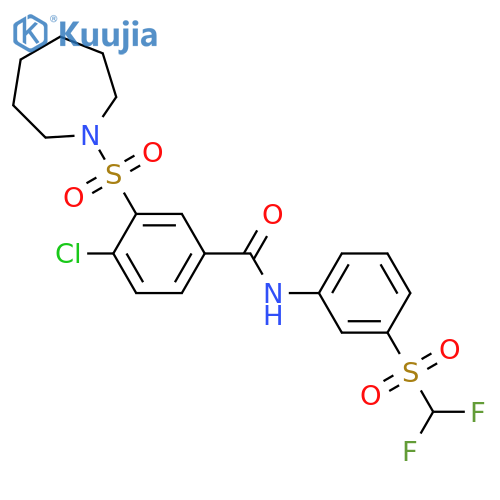

887863-43-6 structure

商品名:3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide

CAS番号:887863-43-6

MF:C20H21ClF2N2O5S2

メガワット:506.970948934555

CID:5447987

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(difluoromethylsulfonyl)phenyl]benzamide

- 3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide

-

- インチ: 1S/C20H21ClF2N2O5S2/c21-17-9-8-14(12-18(17)32(29,30)25-10-3-1-2-4-11-25)19(26)24-15-6-5-7-16(13-15)31(27,28)20(22)23/h5-9,12-13,20H,1-4,10-11H2,(H,24,26)

- InChIKey: YZIPGINDZJNCAQ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(S(C(F)F)(=O)=O)=C1)(=O)C1=CC=C(Cl)C(S(N2CCCCCC2)(=O)=O)=C1

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3061-0014-1mg |

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide |

887863-43-6 | 90%+ | 1mg |

$54.0 | 2023-04-28 | |

| Life Chemicals | F3061-0014-4mg |

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide |

887863-43-6 | 90%+ | 4mg |

$66.0 | 2023-04-28 | |

| Life Chemicals | F3061-0014-2μmol |

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide |

887863-43-6 | 90%+ | 2μl |

$57.0 | 2023-04-28 | |

| Life Chemicals | F3061-0014-40mg |

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide |

887863-43-6 | 90%+ | 40mg |

$140.0 | 2023-04-28 | |

| Life Chemicals | F3061-0014-5μmol |

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide |

887863-43-6 | 90%+ | 5μl |

$63.0 | 2023-04-28 | |

| Life Chemicals | F3061-0014-10μmol |

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide |

887863-43-6 | 90%+ | 10μl |

$69.0 | 2023-04-28 | |

| Life Chemicals | F3061-0014-30mg |

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide |

887863-43-6 | 90%+ | 30mg |

$119.0 | 2023-04-28 | |

| Life Chemicals | F3061-0014-2mg |

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide |

887863-43-6 | 90%+ | 2mg |

$59.0 | 2023-04-28 | |

| Life Chemicals | F3061-0014-25mg |

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide |

887863-43-6 | 90%+ | 25mg |

$109.0 | 2023-04-28 | |

| Life Chemicals | F3061-0014-20μmol |

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide |

887863-43-6 | 90%+ | 20μl |

$79.0 | 2023-04-28 |

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

887863-43-6 (3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide) 関連製品

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 42464-96-0(NNMTi)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量